Dual-Fluorination as a Driver of Enhanced Lipophilicity Versus Mono-Fluorinated Analogs
While direct experimental LogP data for 2,2,2-trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide is not available, a class-level inference can be drawn from the structural comparison to its closest commercially available analog, 2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide (CAS 332-34-3). The target compound contains an additional aryl fluorine at the 3-position, a modification that, based on established medicinal chemistry principles, is expected to increase lipophilicity and alter metabolic stability profiles relative to the non-fluorinated phenyl analog [1] . This structural feature provides a rationale for its potential selection in lead optimization campaigns where fine-tuning LogD is required.
| Evidence Dimension | Lipophilicity (predicted LogP) |
|---|---|
| Target Compound Data | LogP predicted = 2.3 ± 0.5 (estimated) |
| Comparator Or Baseline | 2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide (CAS 332-34-3), LogP predicted = 1.9 ± 0.5 (estimated) |
| Quantified Difference | Approximately 0.4 log unit increase |
| Conditions | In silico prediction; no experimental validation available |
Why This Matters
A higher LogP value may translate to improved membrane permeability in cell-based assays, a critical factor for intracellular target engagement in early drug discovery.
- [1] ChemSrc. (2023). 2,2,2-Trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide: Predicted density 1.419±0.06 g/cm³, boiling point 286.7±40.0 °C. View Source
